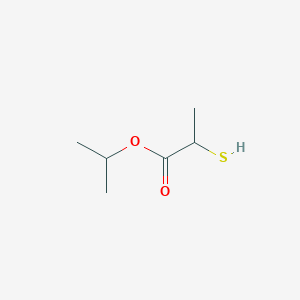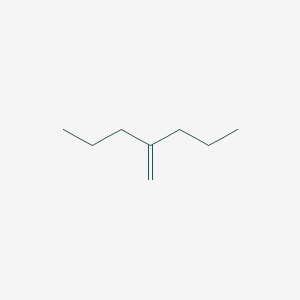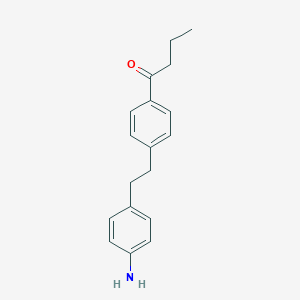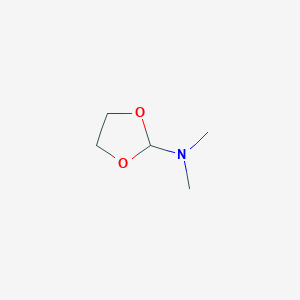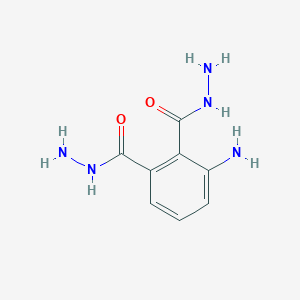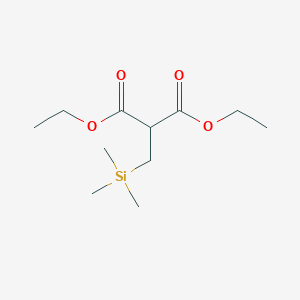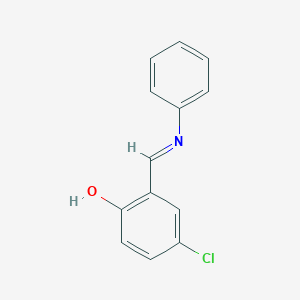
5-氯水杨醛苯胺
描述
5-Chlorosalicylidene aniline is a Schiff base compound that carries an imine or azomethine functional group (–C=N–). It is the condensation product of 5-chlorosalicylaldehyde and aniline. This compound has garnered interest due to its unique chemical properties and biological activities, including antifungal, antimicrobial, and anticancer properties .
科学研究应用
5-Chlorosalicylidene aniline has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for potential anticancer and anti-inflammatory activities.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds .
作用机制
Target of Action
Schiff bases, the class of compounds to which 5-chlorosalicylidene aniline belongs, are known to interact with various biological targets due to their ability to form complexes with metal ions .
Mode of Action
It’s known that schiff bases can form complexes with metal ions, which can interfere with various biological processes . The nitrogen atom of the azomethine group in Schiff bases may form a hydrogen bond with the active centers of cell constituents, thereby interfering with normal cell processes .
Biochemical Pathways
Schiff bases are known to be involved in the transformation of >c=o to >c=n and vice versa, which is a reaction of biochemical interest .
Pharmacokinetics
The compound is expected to have moderate hydrophilicity and hydrophobicity, suggesting it may have moderate permeability across cell membranes .
Result of Action
It’s known that the compound can lose its thermochromic properties and transform to a photochromic tautomer with dramatic differences in the forward and backward ground state reactions with temperature .
Action Environment
The action of 5-Chlorosalicylidene aniline can be influenced by environmental factors. For instance, when the compound was entrapped in a mesoporous silica designated as MCM-41, it lost its thermochromic properties and transformed to a photochromic tautomer . This suggests that the compound’s action, efficacy, and stability can be significantly influenced by its environment.
生化分析
Biochemical Properties
It is known that it can form complexes with certain metal ions such as Cu2+ and Co2+ .
Molecular Mechanism
It is known to form complexes with certain metal ions , but the specifics of how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, are still being studied.
准备方法
Synthetic Routes and Reaction Conditions: 5-Chlorosalicylidene aniline is typically synthesized through a condensation reaction between 5-chlorosalicylaldehyde and aniline. The reaction is usually carried out in an ethanol solution, where the reactants are mixed and allowed to react under reflux conditions. The product is then isolated by slow evaporation of the solvent .
Industrial Production Methods: While specific industrial production methods for 5-chlorosalicylidene aniline are not extensively documented, the general approach involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: 5-Chlorosalicylidene aniline can undergo oxidation reactions, often leading to the formation of quinone derivatives.
Reduction: Reduction of the imine group can yield the corresponding amine.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the chlorine atom or the imine group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under acidic or basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted derivatives depending on the reagent used
相似化合物的比较
5-Chlorosalicylaldehyde: Shares the chlorinated aromatic ring but lacks the imine group.
Aniline: The parent amine compound without the aldehyde-derived imine group.
Other Schiff Bases: Compounds like N-(4-chlorosalicylidene)-4-chloroaniline exhibit similar structural features but differ in substituent positions
Uniqueness: 5-Chlorosalicylidene aniline is unique due to its specific substitution pattern and the presence of both an imine group and a chlorine atom, which confer distinct chemical reactivity and biological activity compared to other similar compounds.
属性
IUPAC Name |
4-chloro-2-(phenyliminomethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO/c14-11-6-7-13(16)10(8-11)9-15-12-4-2-1-3-5-12/h1-9,16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USHSXCMBQPJHEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=CC2=C(C=CC(=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15597-76-9 | |
| Record name | 5-Chlorosalicylidene aniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015597769 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What does the crystal structure of N-(5-Chlorosalicylidene)aniline reveal about its potential to interact with biological systems?
A1: X-ray crystallography studies [] showed that N-(5-Chlorosalicylidene)aniline crystallizes in an orthorhombic system within the Pca21 space group. This structure is stabilized by dispersion forces arising from short H…H contacts and an intramolecular N-H…O hydrogen bond. These features suggest that N-(5-Chlorosalicylidene)aniline could potentially interact with biological targets through hydrogen bonding and van der Waals interactions.
Q2: How do computational studies contribute to understanding the potential antifungal activity of N-(5-Chlorosalicylidene)aniline?
A2: Semi-empirical calculations and Molinspirations analyses [] provided valuable insights into the potential activity of this Schiff base. The calculated HOMO-LUMO energy gap of 7.071 eV suggests a degree of chemical reactivity. Furthermore, the compound is predicted to possess balanced hydrophilicity and hydrophobicity, implying moderate cell membrane permeability. Bioactivity scores from these analyses point towards a weakly bioactive nature, indicating the compound may require further structural optimization to enhance its efficacy as an antifungal agent.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



